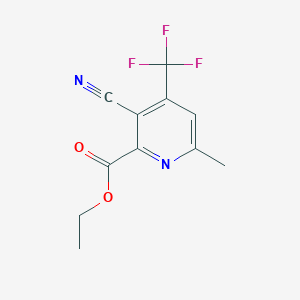![molecular formula C14H15FN4 B1404696 1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine CAS No. 1610377-02-0](/img/structure/B1404696.png)
1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine
Übersicht
Beschreibung
1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine is a compound that features a pyrrolidine ring attached to a pyridazine ring, which is further substituted with a fluorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry .
Wirkmechanismus
Target of Action
The primary targets of 1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine are the Tropomyosin receptor kinases (TrkA/B/C) . These receptors play a crucial role in various neurodegenerative diseases, including Parkinson’s, Huntington’s, and Alzheimer’s disease . They are also known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .
Mode of Action
This compound acts as an inhibitor of Trk receptors . The inhibition of these receptors can disrupt their signaling pathways, potentially reducing the progression of neurodegenerative diseases and limiting the growth and spread of certain types of cancer .
Biochemical Pathways
Given its role as a trk inhibitor, it likely impacts pathways related to cell growth, differentiation, and survival
Pharmacokinetics
The pyrrolidine ring structure in this compound is known to contribute to its pharmacokinetic profile . Pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), potentially enhancing its bioavailability .
Result of Action
The inhibition of Trk receptors by this compound could lead to a decrease in the progression of neurodegenerative diseases and limit the growth and spread of certain types of cancer . .
Vorbereitungsmethoden
The synthesis of 1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by its functionalization. One common approach is to start with a suitable pyrrolidine precursor and introduce the pyridazine and fluorophenyl groups through a series of reactions. The specific reaction conditions and reagents used can vary, but common methods include nucleophilic substitution and cyclization reactions .
Analyse Chemischer Reaktionen
1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the pyrrolidine or pyridazine rings.
Wissenschaftliche Forschungsanwendungen
1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a scaffold for the development of new drugs due to its potential biological activities. Researchers have explored its use in the synthesis of compounds with antimicrobial, anticancer, and anti-inflammatory properties. Additionally, it serves as a valuable tool in studying the structure-activity relationships of pyrrolidine and pyridazine derivatives .
Vergleich Mit ähnlichen Verbindungen
1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are known for their diverse biological activities.
Pyridazine derivatives: These compounds contain the pyridazine ring and have been studied for their potential therapeutic applications.
Fluorophenyl-substituted compounds: The presence of the fluorophenyl group can enhance the compound’s pharmacokinetic properties and biological activity.
The uniqueness of this compound lies in its combination of these structural features, which can result in a compound with distinct biological activities and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4/c15-12-4-2-1-3-11(12)13-5-6-14(18-17-13)19-8-7-10(16)9-19/h1-6,10H,7-9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADPMZVVJXBWJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NN=C(C=C2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride](/img/structure/B1404614.png)
![6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1404615.png)
![N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide](/img/structure/B1404616.png)




![4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol](/img/structure/B1404627.png)


![4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1404632.png)
![1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1404633.png)
![2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1404634.png)

